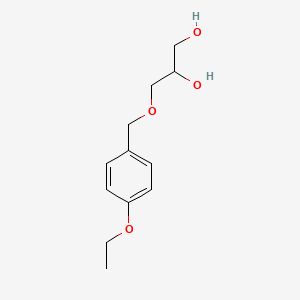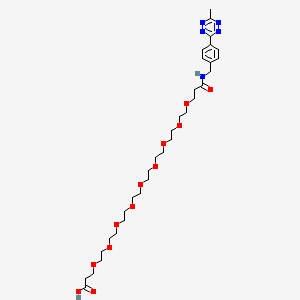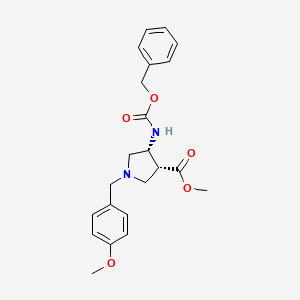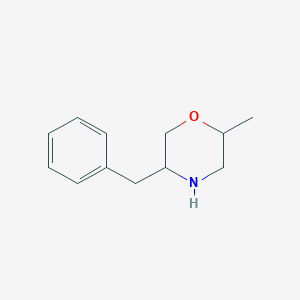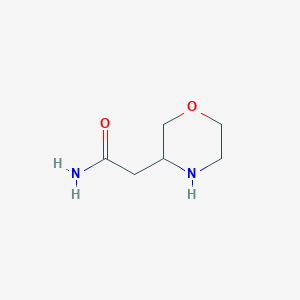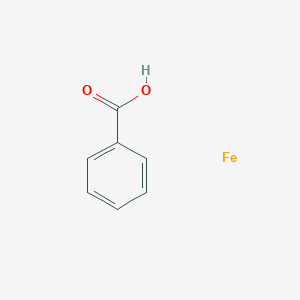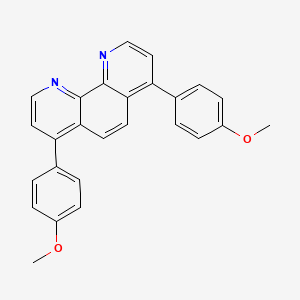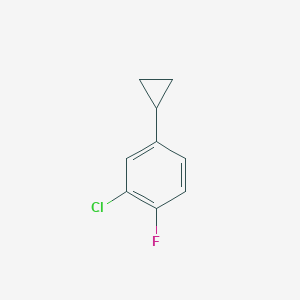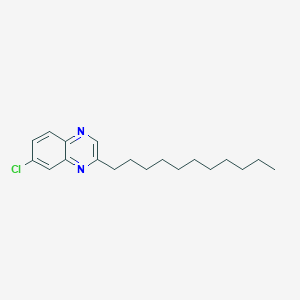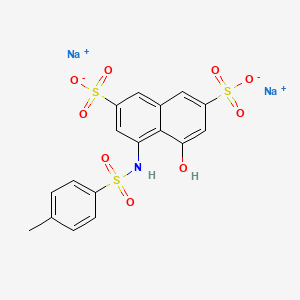
4-Hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonicacid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonicacid, sodium salt is a chemical compound known for its applications in various industries. It is primarily used as a fluorescent brightening agent, enhancing the whiteness and brightness of materials such as detergents, plastics, textiles, and paper .
Preparation Methods
The synthesis of 4-Hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonicacid, sodium salt typically involves several steps:
Reduction and Sulfonation: The starting material, nitronaphthalene, undergoes reduction and sulfonation to form an intermediate compound.
Nitration and Azo Coupling: Aniline is nitrated and then coupled with 2-amino-naphthalene-7-sulfonic acid to form another intermediate.
Final Reaction: The intermediate is then reacted with p-toluenesulfonyl chloride to yield the target compound.
Chemical Reactions Analysis
4-Hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonicacid, sodium salt undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfonic acid groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It can be used in biological assays and studies due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonicacid, sodium salt involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This property enhances the appearance of materials by making them appear whiter and brighter. The molecular targets and pathways involved are primarily related to its interaction with light and the materials it is applied to .
Comparison with Similar Compounds
Similar compounds include:
- Sodium 6-amino-4-hydroxy-5-((2-((p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- 4-Hydroxy-5-((4-methylphenyl)sulfonylamino)-2,7-naphthalenedisulfonic acid
Compared to these compounds, 4-Hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonicacid, sodium salt is unique due to its specific structural configuration, which provides distinct fluorescent properties and industrial applications.
Properties
CAS No. |
94232-32-3 |
|---|---|
Molecular Formula |
C17H13NNa2O9S3 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H15NO9S3.2Na/c1-10-2-4-12(5-3-10)28(20,21)18-15-8-13(29(22,23)24)6-11-7-14(30(25,26)27)9-16(19)17(11)15;;/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
TXOWYLCOQKGXRD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


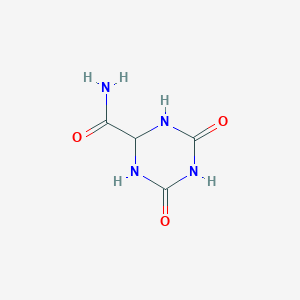
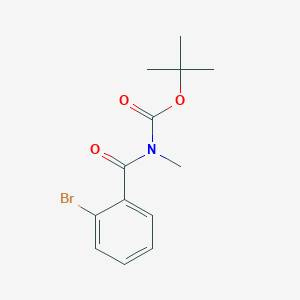
![2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B12335146.png)
![(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol](/img/structure/B12335149.png)
